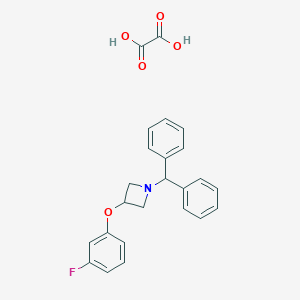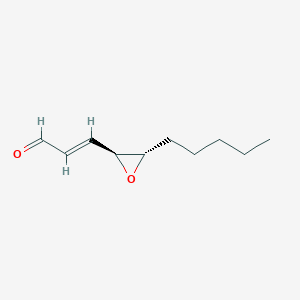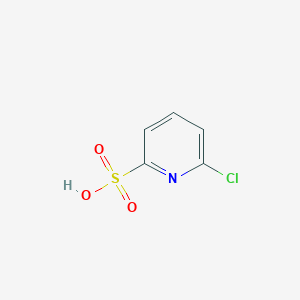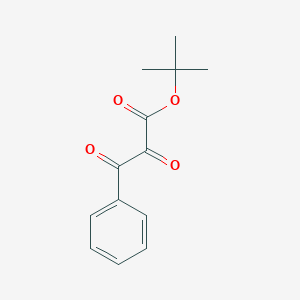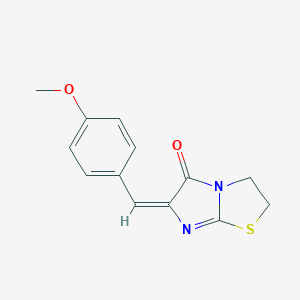
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of imidazo[2,1-b]thiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is not fully understood. However, several scientific research studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes. For example, some studies have suggested that this compound may inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival.
生化学的および生理学的効果
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been shown to have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. However, the exact biochemical and physiological effects of this compound may vary depending on the specific application and dosage.
実験室実験の利点と制限
One of the main advantages of using imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- in lab experiments is its diverse biological activities. This compound has been shown to have several potential applications in drug development, making it a promising target for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several scientific research studies have reported that this compound may have toxic effects on certain cell types, highlighting the need for further toxicity studies.
将来の方向性
There are several future directions for research on imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may help to identify specific targets for drug development.
2. Studies on the toxicity of this compound, which may help to determine safe dosages for use in humans.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in drug development.
4. Studies on the potential applications of this compound in the treatment of specific diseases, such as cancer, fungal infections, and viral infections.
Conclusion:
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a promising compound that has gained significant attention in scientific research due to its diverse biological activities. This compound has been extensively studied for its potential applications in drug development, and several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
合成法
The synthesis of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of glacial acetic acid. This reaction yields the intermediate Schiff base, which is then cyclized with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product. The synthesis of this compound has been reported in several scientific research studies.
科学的研究の応用
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been extensively studied for its potential applications in drug development. Several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
特性
CAS番号 |
129228-60-0 |
|---|---|
製品名 |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- |
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC名 |
(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
InChIキー |
XPQNOBPUGLXDHX-DHZHZOJOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
その他のCAS番号 |
129228-60-0 |
同義語 |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



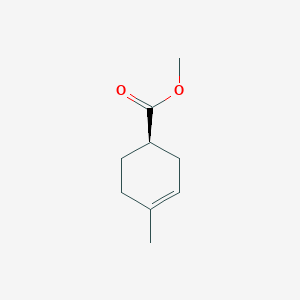
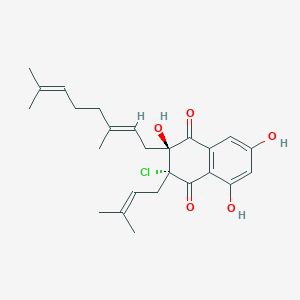
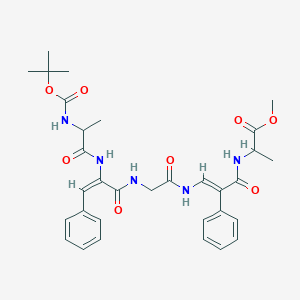
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
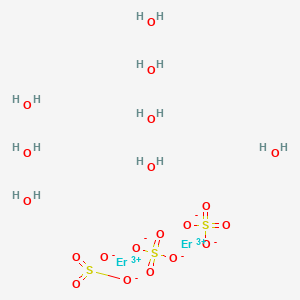
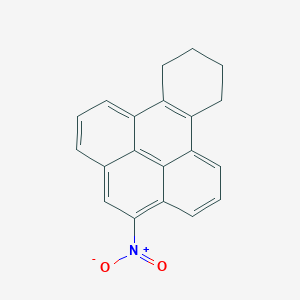
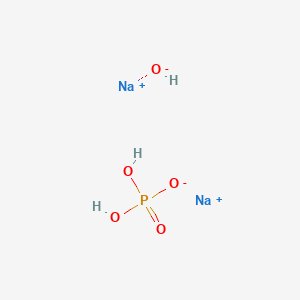
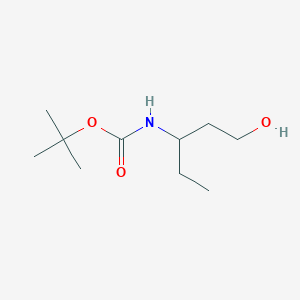
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
